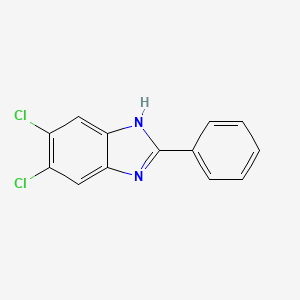

5,6-Dichloro-2-phenyl-1H-benzimidazole

Description

Structure

3D Structure

Properties

CAS No. |

90300-22-4 |

|---|---|

Molecular Formula |

C13H8Cl2N2 |

Molecular Weight |

263.12 g/mol |

IUPAC Name |

5,6-dichloro-2-phenyl-1H-benzimidazole |

InChI |

InChI=1S/C13H8Cl2N2/c14-9-6-11-12(7-10(9)15)17-13(16-11)8-4-2-1-3-5-8/h1-7H,(H,16,17) |

InChI Key |

LDHXJLVUWJLSOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3N2)Cl)Cl |

Origin of Product |

United States |

Overview of the 5,6 Dichloro 2 Phenyl 1h Benzimidazole Scaffold in Contemporary Chemical Research

Significance of the Benzimidazole (B57391) Core in Medicinal Chemistry and Materials Science

The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is a cornerstone in the development of a wide array of functional molecules. researchgate.netmedjrf.com Its structural resemblance to naturally occurring purines allows it to readily interact with various biological targets, making it a highly sought-after scaffold in medicinal chemistry. researchgate.net Benzimidazole derivatives have been successfully developed into a range of therapeutic agents, including antiulcer drugs, anthelmintics, antivirals, and anticancer agents. researchgate.net The versatility of the benzimidazole core lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its biological activity. chemimpex.com

In the realm of materials science, the benzimidazole scaffold is prized for its thermal stability, and its electron-transporting capabilities. These properties make it a valuable component in the design of organic light-emitting diodes (OLEDs), organic semiconductors, and high-performance polymers. researchgate.net The rigid, planar structure of the benzimidazole system facilitates π-π stacking interactions, which are crucial for charge transport in organic electronic materials. Furthermore, the nitrogen atoms in the imidazole ring can act as ligands, enabling the formation of coordination complexes with diverse applications.

Unique Structural Features and Reactivity Profile of 5,6-Dichlorobenzimidazoles

The introduction of two chlorine atoms at the 5 and 6 positions of the benzimidazole ring, as seen in 5,6-dichlorobenzimidazoles, imparts unique structural and electronic features to the molecule. The strong electron-withdrawing nature of the chlorine atoms significantly influences the electron density distribution within the aromatic system. nih.gov This inductive effect lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can, in turn, affect the compound's photophysical properties and its propensity to engage in charge transfer processes.

The presence of the chlorine atoms also enhances the lipophilicity of the molecule, a property that can influence its biological activity by affecting its ability to cross cell membranes. nih.gov From a reactivity standpoint, the electron-withdrawing chlorine atoms render the benzimidazole core more susceptible to nucleophilic attack. Conversely, electrophilic substitution on the benzene ring is generally deactivated. The C-Cl bonds themselves can serve as reactive sites for cross-coupling reactions, providing a handle for further molecular elaboration. The unique structure featuring two chlorine atoms on the benzimidazole ring enhances its reactivity, making it a valuable building block in medicinal chemistry. researchgate.net

Table 1: Physicochemical Properties of 5,6-Dichloro-1H-benzimidazole

| Property | Value |

| Molecular Formula | C7H4Cl2N2 |

| Molar Mass | 187.02 g/mol |

| Appearance | White to light yellow powder |

Note: Data for the parent 5,6-dichloro-1H-benzimidazole scaffold.

Contextualization within Dihalo-substituted Benzimidazole Research

The study of 5,6-dichloro-2-phenyl-1H-benzimidazole is situated within the broader field of dihalo-substituted benzimidazole research. The nature and position of the halogen atoms on the benzimidazole ring can have a profound impact on the resulting compound's properties. For instance, fluorinated benzimidazoles are often investigated for their potential to improve metabolic stability and binding affinity in biological systems, while brominated and iodinated analogs are frequently utilized as key intermediates in cross-coupling reactions due to the higher reactivity of the C-Br and C-I bonds.

The 5,6-dichloro substitution pattern is particularly noteworthy. The symmetrical placement of the two chlorine atoms on the benzene ring can lead to specific packing arrangements in the solid state, which is an important consideration in materials science. In medicinal chemistry, this substitution has been explored for its ability to confer potent and specific biological activities. Research on this compound and its derivatives has led to the development of compounds with antioxidant and elastase inhibitory activities. researchgate.net The synthesis of novel derivatives often starts from this core structure, highlighting its role as a versatile starting material. researchgate.net The investigation of various dihalo-substituted benzimidazoles allows researchers to systematically probe the structure-activity relationships and tailor the properties of these compounds for specific applications.

Synthetic Methodologies and Derivatization Strategies for 5,6 Dichloro 2 Phenyl 1h Benzimidazole and Its Analogues

Classical and Modern Condensation Reactions

The cornerstone of benzimidazole (B57391) synthesis lies in the cyclocondensation of an o-phenylenediamine (B120857) with a suitable carbonyl-containing precursor. This fundamental reaction has been adapted and refined over many years, leading to robust and versatile methods for constructing the 5,6-dichloro-2-phenyl-1H-benzimidazole core.

Condensation of 4,5-Dichloro-1,2-phenylenediamine with Phenyl-containing Precursors

The most direct route to this compound involves the condensation of 4,5-dichloro-1,2-phenylenediamine with a precursor that provides the 2-phenyl substituent. A notable example involves the reaction of 4,5-dichloro-o-phenylene diamine with a 4-methoxybenzaldehyde (B44291) bisulfite adduct. This method yields the corresponding 5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole, a key analogue and starting material for further derivatization. nih.gov The reaction is a powerful illustration of the Phillips condensation, a classical method that typically involves heating the diamine and an aldehyde in an oxidative medium.

The general reaction scheme can be represented as:

Reactants: 4,5-Dichloro-1,2-phenylenediamine and a phenyl-containing aldehyde (e.g., benzaldehyde, substituted benzaldehydes).

Process: The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation (or aromatization) to form the stable benzimidazole ring. nih.gov

This condensation can also be performed with other phenyl-containing precursors, such as 2-nitrobenzaldehyde, to produce intermediates like 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole from the corresponding bromo-diamine, showcasing the versatility of this approach for creating functionally diverse analogues. mdpi.com

Variations with Carboxylic Acids, Aldehydes, and Ketones

The synthesis of the benzimidazole core is not limited to aldehydes. Carboxylic acids and their derivatives (esters, nitriles, etc.) are also widely used precursors. nih.gov The traditional approach often requires harsh conditions, such as heating the o-phenylenediamine with a carboxylic acid at high temperatures, sometimes in the presence of a strong acid like polyphosphoric acid (PPA). nih.govnih.gov

More contemporary methods have been developed to make these condensations more efficient and tolerant of various functional groups. The reaction of o-phenylenediamines with aldehydes is particularly common and can be promoted by a range of catalysts and conditions. mdpi.comresearchgate.net While ketones are used less frequently, they can also serve as precursors for 2,2-disubstituted benzimidazoline intermediates, which can then be oxidized to the corresponding benzimidazole.

The choice of precursor significantly influences the reaction conditions required, as summarized in the table below.

| Precursor Type | Typical Reaction Conditions | Notes | Reference |

|---|---|---|---|

| Aldehydes (e.g., Benzaldehyde) | Oxidative conditions, often with a catalyst, can proceed at room temperature to elevated temperatures. | Most common and versatile method for 2-substituted benzimidazoles. | iosrjournals.org |

| Carboxylic Acids (e.g., Benzoic Acid) | High temperatures (e.g., 140°C or higher), often with a strong acid catalyst (e.g., PPA). | A classical method, though often requiring harsh conditions. | nih.govresearchgate.net |

| Esters (e.g., Ethyl Benzoate) | Requires strong mineral acids and high temperatures. | Scope can be limited due to the harsh conditions required. | researchgate.net |

| Ketones (e.g., Acetophenone) | Typically forms a benzimidazoline intermediate that requires a subsequent oxidation step. | Used for synthesizing 2,2-disubstituted benzimidazoles. | researchgate.net |

Green Chemistry Approaches in Synthesis

In response to the growing need for sustainable chemical processes, significant research has focused on developing "green" synthetic routes to benzimidazoles. These methods aim to reduce waste, minimize energy consumption, and avoid the use of hazardous materials by employing efficient catalysts, alternative energy sources, and solvent-free conditions.

Catalyst-Assisted Methodologies (e.g., Methanesulfonic Acid-SiO2, Metal Catalysts)

A cornerstone of green synthesis is the use of catalysts that can be easily recovered and reused. For benzimidazole synthesis, both solid acid catalysts and various metal-based catalysts have proven highly effective.

Methanesulfonic Acid-SiO2: A solid-supported acid catalyst, methanesulfonic acid-silica (CH3SO3H-SiO2), has been established as a simple and efficient catalyst for the synthesis of 2-substituted-1H-benzimidazoles from o-phenylenediamines and aldehydes. orientjchem.org This method offers the advantages of mild acidity and the ability to perform the reaction under solvent-free conditions at elevated temperatures (e.g., 90°C), leading to high yields with a simple workup process. orientjchem.orgresearchgate.net The silica (B1680970) support helps to moderate the reaction and prevent the decomposition of sensitive substrates. researchgate.net

Metal Catalysts: A wide array of metal catalysts have been developed for benzimidazole synthesis, offering high efficiency and selectivity.

Iron (Fe): Metal-Organic Frameworks like MIL-53(Fe) have been used as recyclable heterogeneous catalysts for the condensation of o-phenylenediamines and aldehydes under solvent-free conditions. chemmethod.com

Cobalt (Co): Cobalt nanocomposites can catalyze the one-pot synthesis of benzimidazoles from phenylenediamines and aldehydes, facilitating the dehydrogenation of the dihydrobenzimidazole intermediate to form the final product. rsc.org

Copper (Cu): Copper-based catalysts, such as CuI/L-proline or Al2O3/CuI/PANI nanocomposites, are effective in promoting the cyclization reactions to form the benzimidazole ring. nih.govrsc.orgsemanticscholar.org

Gold (Au): Supported gold nanoparticles (e.g., Au/TiO2, Au/CeO2) have been shown to be excellent catalysts for the one-pot synthesis of 2-aryl-benzimidazoles from diamines and alcohols or aldehydes. nih.govmdpi.com

| Catalyst System | Precursors | Key Advantages | Reference |

|---|---|---|---|

| Methanesulfonic Acid-SiO2 | o-Phenylenediamine, Aldehydes | Solid phase, solvent-free, moderate to high yields. | orientjchem.org |

| MIL-53(Fe) | o-Phenylenediamine, Aldehydes | Heterogeneous, reusable, solvent-free, good to excellent yields. | chemmethod.com |

| Cobalt Nanocomposite | Phenylenediamines, Aldehydes | High yields, broad substrate scope, recyclable catalyst. | rsc.org |

| Au/CeO2 Nanoparticles | o-Phenylenediamines, Alcohols | One-pot synthesis, high efficiency. | nih.gov |

Solvent-Free and Microwave-Assisted Syntheses

Moving away from conventional solvent-based heating, solvent-free and microwave-assisted reactions represent major advancements in green synthetic chemistry.

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and can simplify product purification. The condensation of o-phenylenediamines with aldehydes or carboxylic acids can be effectively carried out under solvent-free (neat) conditions, often by heating the reactants together, sometimes with a catalyst. researchgate.netresearchgate.net For example, the reaction can be performed at 90-140°C to yield the desired benzimidazole derivatives. researchgate.netorientjchem.org This approach is particularly advantageous when combined with solid-supported catalysts. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. jocpr.com In the synthesis of benzimidazoles, it offers significantly reduced reaction times, often from hours to minutes, and frequently leads to higher yields and cleaner product profiles compared to conventional heating. arkat-usa.orgnih.gov This technique can be applied to the condensation of o-phenylenediamines with various precursors, including carboxylic acids and aldehydes, and is compatible with both solvent-free conditions and the use of catalysts like alumina-methanesulfonic acid or Er(OTf)3. researchgate.netnih.govmdpi.com

A study by Tao Zhang demonstrated the synthesis of benzimidazoles by reacting a diamine with benzonitrile (B105546) in a mixture of polyphosphoric acid and phosphoric acid under microwave irradiation (275 W) for just 15 minutes, achieving a 92% yield. nih.gov

Strategic Functionalization and Derivatization

The this compound scaffold serves as a valuable starting point for creating a diverse range of derivatives. Strategic functionalization can be directed at several positions on the molecule, most commonly at the N-1 position of the imidazole (B134444) ring or on the benzimidazole core itself through C-H or C-halogen activation.

N-1 Functionalization: The nitrogen atom at the 1-position is a common site for derivatization. For instance, the core structure can be reacted with methyl bromoacetate (B1195939) to introduce an ester group, which is then converted to an acid hydrazide by reacting with hydrazine (B178648) hydrate. nih.gov This acid hydrazide intermediate is highly versatile and can be further condensed with various aldehydes to generate a library of derivatives containing different Schiff base moieties. nih.govresearchgate.net

C-H and C-Halogen Functionalization: Modern cross-coupling reactions provide powerful tools for modifying the core aromatic structure. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings are particularly effective. mdpi.com These methods allow for the introduction of new aryl or amino groups at specific positions on the benzimidazole ring system. For example, an N-protected bromo-benzimidazole can undergo a Suzuki coupling with an aryl boronic acid to form a new carbon-carbon bond, significantly increasing molecular complexity. mdpi.com This strategy is crucial for systematically exploring the structure-activity relationships of this class of compounds.

| Functionalization Strategy | Reaction Site | Reagents/Reaction Type | Resulting Moiety | Reference |

|---|---|---|---|---|

| Alkylation and Hydrazide Formation | N-1 Position | 1. Methyl bromoacetate, Cs2CO3 2. Hydrazine hydrate | Acetohydrazide group for further condensation. | nih.gov |

| Schiff Base Formation | N-1 Acetohydrazide | Condensation with various aldehydes. | Diverse N-1 substituted derivatives with imine linkages. | researchgate.net |

| Suzuki-Miyaura Coupling | C-5 or C-6 Position (from a halo-precursor) | Aryl boronic acids, Pd catalyst (e.g., Pd(OAc)2). | Introduction of new aryl or heteroaryl groups. | mdpi.com |

| Buchwald-Hartwig Amination | C-5 or C-6 Position (from a halo-precursor) | Amines, sulfonylanilines, Pd catalyst. | Formation of C-N bonds to introduce amino groups. | mdpi.com |

N-Substitution Strategies (e.g., Acyl, Sulfonyl, Alkyl, Ribofuranosyl Derivatives)

The substitution at the N-1 position of the benzimidazole ring is a common and effective strategy to generate structural diversity. This is typically achieved by reacting the N-H group with various electrophiles in the presence of a base. nih.gov

N-Alkylation: This is a widely employed strategy for derivatization. The reaction generally involves treating the benzimidazole with an alkyl or aryl halide in a suitable solvent and base system. nih.govresearchgate.net The choice of reaction conditions, such as the base, solvent, and temperature, can significantly influence the reaction's efficiency and yield. For instance, less reactive alkyl halides may require elevated temperatures (55-60°C) to achieve successful alkylation. researchgate.net A variety of bases, including sodium hydride (NaH), potassium carbonate (K2CO3), and sodium bicarbonate (NaHCO3), have been utilized in solvents like tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (MeCN), and dimethylformamide (DMF). organic-chemistry.org

Table 1: Examples of N-Alkylation Conditions for Benzimidazole Derivatives

| Benzimidazole Substrate | Alkylating Agent | Base/Solvent System | Temperature | Yield |

|---|---|---|---|---|

| 5,6-dibromobenzimidazole | 2,4-dichlorophenacyl chloride | NaHCO3 / MeCN | Reflux | High |

| 2-substituted benzimidazoles | p-dichlorobenzene | NaH / Ethanol-THF | 40°C | Good |

| Benzimidazole | Benzyl (B1604629) bromide | NaOH / SDS (surfactant) | Room Temp | 96% |

This table illustrates various conditions used for the N-alkylation of benzimidazole scaffolds, showing the versatility of this synthetic approach.

N-Acylation: The introduction of an acyl group at the nitrogen atom is another key derivatization method. This can be accomplished using different catalytic systems. For example, copper-catalyzed N-acylation of benzimidazoles with phenylacetic acids can be achieved using CuBr as a catalyst and pyridine (B92270) as a base, leading to the formation of tertiary amides.

Ribofuranosyl Derivatives: The synthesis of N-ribofuranosyl benzimidazoles is of significant interest. A common approach is the fusion method, which involves the reaction of the benzimidazole with a protected ribose derivative, such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, often in the presence of a catalyst. This glycosylation reaction typically yields a mixture of N-1 and N-3 regioisomers if the benzimidazole ring is unsymmetrically substituted. Subsequent deprotection steps are then carried out to yield the final ribofuranosyl derivatives. For 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole, this derivatization leads to a compound used in research as an RNA polymerase II transcriptional inhibitor.

Introduction of Heterocyclic Moieties (e.g., Schiff Base, Carbothioamide, Thiadiazole, Triazole, Oxadiazole)

Expanding the this compound scaffold by incorporating other heterocyclic rings is a powerful strategy to create novel chemical entities. A multi-step synthetic pathway starting from the parent benzimidazole can be used to introduce a variety of heterocyclic moieties.

Schiff Bases and Carbothioamides: A common synthetic route begins with the N-alkylation of the starting benzimidazole with ethyl chloroacetate, followed by hydrazinolysis to form a key hydrazide intermediate (5,6-dichloro-2-phenyl-benzimidazole-1-yl-acetic acid hydrazide). This hydrazide can then be reacted with various aromatic aldehydes to form Schiff bases (azomethines), which are characterized by a -C=N- group. Alternatively, reacting the hydrazide with phenyl isothiocyanate yields a carbothioamide derivative.

Thiadiazoles, Triazoles, and Oxadiazoles: These five-membered heterocyclic rings can be synthesized from the carbothioamide and hydrazide intermediates.

Thiadiazoles: The carbothioamide derivative can undergo dehydrative cyclization in an acidic medium to form a 1,3,4-thiadiazole (B1197879) ring.

Triazoles: Alkaline cyclization of the same carbothioamide precursor leads to the formation of a 1,2,4-triazole (B32235) ring.

Oxadiazoles: 1,3,4-oxadiazole (B1194373) derivatives can be synthesized from the hydrazide intermediate. One method involves reacting the hydrazide with carbon disulfide in a basic medium, followed by further reactions. Another approach is the cyclization of Schiff bases using an acetylating agent like acetic anhydride.

Table 2: Heterocyclic Derivatives Synthesized from this compound

| Intermediate | Reagent(s) | Resulting Heterocyclic Moiety |

|---|---|---|

| Hydrazide Derivative | Aromatic Aldehydes | Schiff Base |

| Hydrazide Derivative | Phenyl Isothiocyanate | Carbothioamide |

| Carbothioamide Derivative | Acid (e.g., H2SO4) | 1,3,4-Thiadiazole |

| Carbothioamide Derivative | Base (e.g., NaOH) | 1,2,4-Triazole |

This table outlines the synthetic pathways to various heterocyclic derivatives starting from a common benzimidazole precursor.

Coupling with Bioactive Fragments (e.g., Chrysanthemum Acid Moiety)

The strategy of coupling the this compound core with known bioactive fragments aims to create hybrid molecules with potentially enhanced or novel biological properties. This approach involves forming a covalent bond, such as an ester or amide linkage, between the benzimidazole derivative and the bioactive molecule.

Detailed research findings specifically documenting the coupling of the this compound scaffold with a chrysanthemum acid moiety were not identified in the reviewed literature. However, the general principle involves having functional groups on both molecules that can react to form a stable linkage. For example, a benzimidazole derivative with a hydroxyl or amino group could be esterified or amidated with the carboxylic acid group of chrysanthemum acid.

Synthesis of Precursors and Intermediates (e.g., 5,6-Dichlorobenzimidazol-2-one)

The synthesis of key precursors and intermediates is fundamental to the construction and derivatization of the target benzimidazole compounds. One such important intermediate is 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one.

An improved and commercially feasible process for preparing this intermediate avoids the use of highly toxic reagents like phosgene (B1210022) or 1,1'-carbonyldiimidazole (B1668759) (CDI). The synthesis begins with the reaction of 4,5-dichlorobenzene-1,2-diamine (B119697) with tetraethyl orthocarbonate (TEOC) in the presence of an acid. This step yields an intermediate, 5,6-dichloro-2-ethoxy-1H-benzo[d]imidazole. Subsequently, this intermediate is treated with an acid to afford the final product, 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one. This precursor can then be used in further synthetic steps, for example, conversion to 2-chloro-5,6-dichlorobenzimidazole by reacting with phosphorus oxychloride.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 5,6-Dichloro-2-phenyl-1H-benzimidazole. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.

In the ¹H NMR spectrum, the protons of the benzimidazole (B57391) core and the phenyl substituent exhibit characteristic signals. The N-H proton of the imidazole (B134444) ring typically appears as a broad singlet at a downfield chemical shift, often above 12 ppm, due to its acidic nature and potential involvement in hydrogen bonding rsc.org. The protons on the dichlorinated benzene (B151609) ring (H-4 and H-7) are expected to appear as singlets in the aromatic region (typically 7.0-8.0 ppm), as they are chemically equivalent in a symmetric environment. The protons of the 2-phenyl group will present as a complex multiplet system in the aromatic region, corresponding to the ortho, meta, and para positions. For instance, in related 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles, the two aromatic protons of the benzimidazole ring appear as distinct singlets around δ 7.95 and 7.98 ppm nih.gov.

The ¹³C NMR spectrum provides information on the carbon framework. The carbon atom at the C-2 position, situated between the two nitrogen atoms, is characteristically deshielded and appears significantly downfield, often above 150 ppm. The carbons of the phenyl ring and the benzimidazole core will resonate in the typical aromatic region of 110-150 ppm. The signals for the chlorine-substituted carbons (C-5 and C-6) can be identified based on their expected chemical shifts, influenced by the electron-withdrawing nature of the chlorine atoms. In similar benzimidazole structures, the carbon signals provide a clear map of the heterocyclic and aromatic systems rsc.orgresearchgate.net.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: Data is inferred from spectral data of analogous benzimidazole derivatives. Actual values may vary.)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-H | > 12.0 (broad singlet) | - |

| C-2 | - | > 150 |

| C-4, C-7 | 7.5 - 7.8 (singlets) | 110 - 120 |

| C-5, C-6 | - | 120 - 130 |

| C-3a, C-7a | - | 130 - 145 |

| Phenyl C (ortho, meta) | 7.2 - 7.6 (multiplet) | 125 - 130 |

| Phenyl C (para) | 7.2 - 7.6 (multiplet) | 128 - 132 |

| Phenyl C (ipso) | - | 129 - 135 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is employed to identify the functional groups present in this compound by detecting the vibrational modes of its chemical bonds.

The FT-IR spectrum is expected to show a characteristic absorption band for the N-H stretching vibration, typically observed in the range of 3300-3500 cm⁻¹ for heteroaromatic compounds nih.gov. Aromatic C-H stretching vibrations usually appear just above 3000 cm⁻¹. The stretching vibration of the C=N bond within the imidazole ring is a key indicator and is generally found in the 1625-1550 cm⁻¹ region researchgate.net. The spectrum will also feature bands corresponding to C=C stretching vibrations of the aromatic rings between 1600 and 1450 cm⁻¹. The C-N stretching vibration can be observed around 1300 cm⁻¹ researchgate.net. Furthermore, the presence of chlorine substituents on the benzene ring will give rise to C-Cl stretching bands, typically in the 800-600 cm⁻¹ region. The out-of-plane C-H bending vibrations provide information about the substitution pattern of the aromatic rings.

FT-Raman spectroscopy complements FT-IR, particularly for non-polar bonds. Strong Raman signals are expected for the C=C and C=N stretching vibrations of the aromatic and imidazole rings, respectively researchgate.net.

Table 2: Characteristic Vibrational Frequencies for this compound (Note: Frequencies are based on typical values for benzimidazole derivatives.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| N-H Stretch | 3300 - 3500 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |

| C=N Stretch (Imidazole) | 1550 - 1625 | FT-IR, FT-Raman |

| C=C Stretch (Aromatic) | 1450 - 1600 | FT-IR, FT-Raman |

| C-N Stretch | 1250 - 1350 | FT-IR |

| C-Cl Stretch | 600 - 800 | FT-IR |

Mass Spectrometry (ESI-MS, GC-MS, FAB Mass) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern. Techniques such as Electrospray Ionization (ESI-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Fast Atom Bombardment (FAB) Mass Spectrometry are applicable.

For this compound (C₁₃H₈Cl₂N₂), the molecular weight is approximately 263.13 g/mol . In ESI-MS, the compound would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 264. The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms, with additional peaks at m/z 266 ([M+2+H]⁺) and m/z 268 ([M+4+H]⁺) due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature is a definitive confirmation of the presence of two chlorine atoms. ESI-mass spectrometry has been successfully used to confirm the stoichiometry of related dichlorinated benzimidazole compounds nih.gov.

Fragmentation analysis provides further structural information. Common fragmentation pathways for benzimidazoles include the loss of small molecules or radicals from the substituents. For the title compound, fragmentation could involve the loss of chlorine atoms or cleavage of the phenyl group.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z (for ³⁵Cl) | Description |

| [M]⁺˙ | 262 | Molecular Ion (in techniques like GC-MS) |

| [M+H]⁺ | 263 | Protonated Molecular Ion (common in ESI-MS) |

| [M+2+H]⁺ | 265 | Isotope peak due to one ³⁷Cl atom |

| [M+4+H]⁺ | 267 | Isotope peak due to two ³⁷Cl atoms |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of this compound. The benzimidazole scaffold is a known fluorophore, and its properties are influenced by substituents.

The UV-Vis absorption spectrum of benzimidazole derivatives typically displays two main absorption bands researchgate.net. A strong absorption band at shorter wavelengths (around 240-290 nm) is attributed to π-π* transitions within the aromatic system (benzene and phenyl rings). A weaker absorption band at longer wavelengths (around 300-350 nm) is generally assigned to π-π* transitions involving the entire conjugated system of the molecule researchgate.netnih.gov. The exact position and intensity of these bands are sensitive to solvent polarity.

Upon excitation at an appropriate wavelength, many benzimidazole derivatives exhibit fluorescence. The emission spectrum provides information about the energy of the excited state. The fluorescence properties, such as quantum yield and Stokes shift (the difference between the absorption and emission maxima), are crucial for applications in materials science and as fluorescent probes bohrium.com. The introduction of electron-withdrawing chloro groups on the benzimidazole ring can influence the energy levels of the molecular orbitals and thus shift the absorption and emission maxima.

Table 4: Expected Photophysical Properties for this compound (Note: Data is generalized from related benzimidazole compounds.)

| Property | Expected Range/Observation |

| Absorption Maxima (λₘₐₓ) | Band 1: 240-290 nmBand 2: 300-350 nm |

| Molar Absorptivity (ε) | High for π-π* transitions |

| Emission Maximum (λₑₘ) | Dependent on excitation wavelength and solvent, often in the UV or blue region |

| Stokes Shift | Moderate to large |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This analysis serves as a crucial check for the purity and empirical formula of a synthesized sample of this compound.

The theoretical elemental composition is calculated from the molecular formula, C₁₃H₈Cl₂N₂. The experimental values obtained from the analysis of a pure sample should agree with the calculated values within a narrow margin of error (typically ±0.4%), thereby confirming the compound's stoichiometry. This technique was noted as a characterization method for new derivatives synthesized from this compound, highlighting its importance in verifying the composition of these molecules researchgate.net.

**Table 5: Elemental Analysis Data for this compound (C₁₃H₈Cl₂N₂) **

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.011 | 13 | 156.143 | 59.35 |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 3.06 |

| Chlorine (Cl) | 35.453 | 2 | 70.906 | 26.94 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 10.65 |

| Total | - | - | 263.127 | 100.00 |

Computational and Theoretical Investigations of 5,6 Dichloro 2 Phenyl 1h Benzimidazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a microscopic view of the electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For benzimidazole (B57391) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. researchgate.netnih.govsemanticscholar.org This process minimizes the total energy of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the HOMO and LUMO of reacting species. youtube.comwikipedia.org The HOMO is the highest energy orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the lowest energy orbital devoid of electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com The energy difference between these two orbitals (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net

In molecules like 5,6-Dichloro-2-phenyl-1H-benzimidazole, the HOMO is typically localized over the electron-rich benzimidazole ring system, while the LUMO may be distributed across the phenyl ring and the imidazole (B134444) portion. This distribution implies that an electronic transition from the HOMO to the LUMO involves an intramolecular charge transfer. researchgate.net Analysis of various benzimidazole derivatives has shown that the energies of these orbitals can be tuned by adding electron-donating or electron-withdrawing substituents, thereby modifying the molecule's reactivity and spectral properties. nih.gov

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. nih.govmalayajournal.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. nih.gov

A molecule with a high ionization potential and low electron affinity is considered "hard," meaning it is less reactive and more stable. Conversely, a "soft" molecule has a low ionization potential and high electron affinity, indicating higher reactivity. researchgate.net The electrophilicity index measures a molecule's ability to accept electrons. These parameters are invaluable in medicinal chemistry for predicting how a molecule might interact within a biological system. biointerfaceresearch.com

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |

| Global Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution or charge transfer. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering due to maximal electron flow. |

Table 1: Definitions and formulas for key Global Reactivity Parameters (GRPs).

Molecular Modeling and Dynamics Simulations

While quantum calculations reveal the intrinsic properties of an isolated molecule, molecular modeling and dynamics simulations are used to predict how a molecule behaves in a complex biological environment, such as its interaction with a protein target.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at the molecular level.

The this compound scaffold has been the subject of numerous docking studies, where its derivatives have been evaluated as inhibitors of various enzymes. These studies highlight the key structural features responsible for binding affinity and specificity.

BRAF Kinase: In the design of inhibitors for BRAF kinase, a key protein in the MAPK signaling pathway, the 2-phenyl-5,6-dichlorobenzimidazole fragment is designed to fit into an allosteric hydrophobic pocket of the enzyme's binding site. The 5,6-dichloro groups are specifically included to enhance hydrophobic interactions with the amino acid residues lining this pocket, thereby increasing the binding affinity and stability of the complex. nih.gov

Urease: Derivatives of 5,6-dichloro-2-methyl-1H-benzimidazole have been docked into the active site of Jack bean urease, an enzyme implicated in infections by Helicobacter pylori. These studies investigate the binding interactions with the nickel ions in the active site and surrounding amino acid residues, providing a rationale for the observed inhibitory activity. nih.govresearchgate.net

EGFR: The 2-phenyl benzimidazole core is also important for inhibiting the Epidermal Growth Factor Receptor (EGFR). Docking studies show that the benzimidazole ring can form hydrogen bonds with key residues like Met793 in the ATP binding site, while the 2-phenyl group engages in hydrophobic interactions. ukm.my

These studies collectively demonstrate that the 5,6-dichloro substitution enhances hydrophobic interactions, the benzimidazole core acts as a crucial anchor through hydrogen bonding, and the 2-phenyl group contributes to binding through hydrophobic and potential π-π stacking interactions.

| Target Enzyme | Role of this compound Scaffold | Key Interactions |

| BRAF Kinase | Core fragment designed to occupy the allosteric hydrophobic back pocket. nih.gov | Hydrophobic interactions from dichloro and phenyl groups. nih.gov |

| Urease | The 5,6-dichlorobenzimidazole core provides a scaffold for functional groups that interact with the active site. nih.govresearchgate.net | Coordination with Ni(II) ions; hydrogen bonding. researchgate.net |

| EGFR | The benzimidazole ring mimics the hinge-binding motif of known inhibitors, while the phenyl group occupies a hydrophobic region. ukm.my | Hydrogen bonding from benzimidazole N-H; hydrophobic interactions from the phenyl group. ukm.my |

Table 2: Summary of molecular docking targets and interactions for derivatives containing the this compound scaffold.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound and its derivatives, MD simulations provide crucial insights into their conformational stability and how they interact with biological targets. These simulations can reveal the stability of ligand-protein complexes, a key factor in drug design. mdpi.commdpi.com

In studies of similar benzimidazole derivatives, MD simulations have been employed to assess the stability of the compound within the binding pocket of a target protein. nih.gov The root-mean-square deviation (RMSD) of the protein's backbone and the ligand is monitored throughout the simulation. A stable RMSD value over time suggests that the ligand has found a stable binding mode and that the complex is not undergoing significant conformational changes. mdpi.comsemanticscholar.org

Furthermore, the root-mean-square fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are flexible and which are constrained upon ligand binding. This information is valuable for understanding the binding dynamics and the allosteric effects a ligand might exert on a protein. mdpi.com For this compound, MD simulations could predict its binding stability to various enzymes or receptors, helping to elucidate its mechanism of action at a molecular level.

The binding free energy, often calculated using methods like MM-PBSA or MM-GBSA, is another critical parameter obtained from MD simulations. It provides a quantitative measure of the affinity of a ligand for its target. By decomposing the binding free energy into contributions from individual residues, researchers can identify the key amino acid interactions that are most important for binding. frontiersin.org

In Silico Structure-Activity Relationship (SAR) and ADMET Prediction

In silico methods are instrumental in modern drug discovery, allowing for the rapid assessment of a compound's potential as a therapeutic agent. These computational approaches are used to predict the biological activity and pharmacokinetic properties of molecules like this compound, thereby guiding synthetic efforts and reducing the need for extensive experimental screening.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scirp.org For benzimidazole derivatives, QSAR studies have been successfully used to predict their activity against a range of biological targets. crpsonline.comcrpsonline.comresearchgate.net

A typical QSAR study involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological in nature. Statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms are then used to build a model that correlates these descriptors with the observed biological activity. biointerfaceresearch.commdpi.com

The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, such as derivatives of this compound. This allows for the prioritization of compounds with the highest predicted potency for synthesis and testing. crpsonline.com For instance, a QSAR model might reveal that increasing the hydrophobicity or introducing specific substituents at certain positions on the benzimidazole ring leads to enhanced activity. crpsonline.com

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Computational tools can predict these properties early in the drug discovery process, helping to identify compounds with favorable drug-like characteristics. nih.govresearchgate.net

For this compound, various in silico models can be used to predict its ADMET profile. For example, Lipinski's rule of five is a commonly used filter to assess drug-likeness based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. mdpi.com Benzimidazole derivatives have been shown to possess promising drug-likeness profiles in several studies. nih.govsemanticscholar.org

| Property | Predicted Value Range for Benzimidazole Derivatives | Significance |

|---|---|---|

| Molecular Weight | < 500 g/mol | Influences absorption and distribution. |

| LogP | < 5 | Measure of lipophilicity, affecting solubility and permeability. |

| Hydrogen Bond Donors | < 5 | Impacts binding and solubility. |

| Hydrogen Bond Acceptors | < 10 | Impacts binding and solubility. |

| Topological Polar Surface Area (TPSA) | Varies | Predicts cell permeability. |

Theoretical Studies of Nonlinear Optical (NLO) Properties

Benzimidazole derivatives have garnered significant interest for their potential applications in nonlinear optics (NLO). tandfonline.comresearchgate.nettandfonline.com NLO materials are capable of altering the properties of light that passes through them and are crucial for technologies such as optical data storage, telecommunications, and frequency conversion. tandfonline.com The NLO properties of a molecule are governed by its electronic structure, particularly the presence of a conjugated π-electron system and electron-donating and electron-accepting groups. biointerfaceresearch.com

Theoretical studies, often employing quantum chemical calculations like Density Functional Theory (DFT), are used to predict the NLO properties of molecules. researchgate.netnih.gov Key parameters that are calculated include the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. researchgate.net A higher β value indicates a stronger NLO effect. researchgate.net

| Compound Feature | Influence on NLO Properties |

|---|---|

| π-conjugated system | Facilitates electron delocalization, essential for NLO activity. tandfonline.com |

| Electron-donating groups | Can enhance the hyperpolarizability. nih.gov |

| Electron-accepting groups | Can enhance the hyperpolarizability. nih.gov |

| Intramolecular charge transfer | A key mechanism for high NLO response. biointerfaceresearch.com |

Mechanistic Studies of Biological Interactions of 5,6 Dichloro 2 Phenyl 1h Benzimidazole Derivatives

Enzyme Inhibition Mechanisms and Molecular Targets

Derivatives of 5,6-dichloro-2-phenyl-1H-benzimidazole have been identified as potent inhibitors of a range of enzymes, playing crucial roles in various pathological conditions. The following subsections provide a detailed analysis of their inhibitory mechanisms against specific enzymes.

Elastase Inhibitory Activity and Mechanism

Derivatives of this compound have been synthesized and evaluated for their potential to inhibit elastase, an enzyme implicated in tissue degradation and various inflammatory conditions. Research has demonstrated that the introduction of Schiff base, carbothioamide, thiadiazole, and triazole moieties to the core structure can yield compounds with significant elastase inhibitory activity. researchgate.net While some derivatives have shown promising activity, detailed mechanistic insights and specific inhibitory concentrations for a broader range of these compounds are still under investigation. researchgate.net

One study reported the synthesis of a series of new this compound derivatives, with one particular compound, referred to as compound 2, exhibiting the highest elastase inhibition. researchgate.net However, the specific structure and IC50 value for this compound were not detailed in the available literature.

In a related study, a benzimidazole-based thiourea (B124793) derivative, N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-benzoyl thiourea (TUBC), was synthesized and its elastase inhibitory potential was investigated through both in vitro assays and in silico molecular docking studies. nih.gov The results indicated that TUBC exhibited a high tendency for elastase inhibition with a low IC50 value, comparable to the reference drug oleanolic acid. nih.gov Molecular docking studies confirmed that TUBC binds within the active region of the elastase enzyme. nih.gov

| Compound | Derivative Type | Elastase Inhibitory Activity (IC50) |

|---|---|---|

| Compound 2 | This compound derivative | Reported as the highest, but value not specified researchgate.net |

| TUBC | Benzimidazole-based thiourea | Low IC50 value, comparable to oleanolic acid nih.gov |

Urease Inhibition and Binding Mode Analysis

While direct studies on the urease inhibitory activity of this compound are limited, research on closely related 2-substituted-5,6-dichlorobenzimidazole derivatives has revealed potent inhibitory effects. These studies provide valuable insights into the potential of this chemical scaffold for targeting urease, a key enzyme in the pathogenesis of infections caused by Helicobacter pylori.

A series of novel 5,6-dichloro-2-methyl-1H-benzimidazole derivatives were synthesized and showed more potent urease inhibitory activity than the reference inhibitor thiourea. nih.govbohrium.com One of the most potent compounds in this series, featuring a strong electron-withdrawing nitro group on a phenyl ring attached to a triazole moiety, exhibited an IC50 value of 0.0294 ± 0.0015 µM. nih.govresearchgate.net Molecular docking studies of these compounds at the active site of Jack bean urease were conducted to understand the binding interactions responsible for their inhibitory activity. nih.govresearchgate.net

Furthermore, another study on new 5,6-dichloro-2-(4-fluorobenzyl)-1H-benzimidazole derivatives containing furan, oxadiazole, triazole, and thiadiazole moieties also demonstrated remarkable urease inhibitory potentials, with IC50 values ranging from 0.303 ± 0.03 to 0.591 ± 0.08 μM. benthamdirect.com Molecular modeling suggests that these heterocyclic compounds bind within the active site of the urease enzyme. nih.gov

| Derivative Series | Most Potent Compound/Range | Urease Inhibitory Activity (IC50) | Reference Inhibitor (Thiourea) IC50 |

|---|---|---|---|

| 5,6-dichloro-2-methyl-1H-benzimidazole derivatives | Compound with a 4-nitrophenyl group | 0.0294 ± 0.0015 µM nih.govresearchgate.net | 0.5117 ± 0.0159 µM nih.gov |

| 5,6-dichloro-2-(4-fluorobenzyl)-1H-benzimidazole derivatives | Range for the series | 0.303 ± 0.03 to 0.591 ± 0.08 μM benthamdirect.com | Not specified in the study benthamdirect.com |

Cholinesterase Inhibition (AChE, BuChE) and Active Site Interactions

Benzimidazole (B57391) derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play a crucial role in the breakdown of the neurotransmitter acetylcholine. biointerfaceresearch.com Inhibition of these enzymes is a key therapeutic strategy for managing Alzheimer's disease. biointerfaceresearch.com

While some benzimidazole derivatives have shown moderate inhibitory activity against both AChE and BuChE, specific derivatives of this compound have not been extensively studied in this context. biointerfaceresearch.com However, research on other substituted benzimidazoles provides insights into the structural requirements for potent cholinesterase inhibition. For instance, a series of hydrazone derivatives bearing a benzimidazole nucleus displayed good to moderate AChE inhibitory activity, with IC50 values ranging from 11.8 to 61.8 μM. biointerfaceresearch.com

The inhibitory activity of benzimidazoles against AChE has been found to be generally greater than against BuChE. biointerfaceresearch.com The specific interactions with the active site residues of these enzymes are crucial for the inhibitory effect and are often explored through molecular docking studies to guide the design of more potent and selective inhibitors.

Kinase Inhibition (e.g., BRAF, VEGFR-2) and ATP Binding Pocket Interactions

The 5,6-dichlorobenzimidazole scaffold has proven to be a valuable template for the design of potent kinase inhibitors, which are critical targets in cancer therapy. Derivatives of this compound have shown significant inhibitory activity against key kinases such as BRAF and VEGFR-2 by interacting with their ATP binding pockets.

A new series of 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles were designed to target both wild-type BRAF (BRAFWT) and the V600E mutant (BRAFV600E). The design strategy focused on ensuring that these derivatives would effectively occupy the ATP binding pocket of the kinase domains. The most potent compound from this series demonstrated IC50 values of 1.72 µM and 2.76 µM against BRAFWT and BRAFV600E, respectively. Molecular dynamics simulations supported the design assumption that these compounds interact with key amino acids in the ATP binding pocket.

Another benzimidazole derivative, RAF265, has been reported to exhibit potent dual inhibitory activity against both BRAF and VEGFR-2. This highlights the potential of the benzimidazole core to be adapted for multi-kinase inhibition.

| Derivative Series | Target Kinase(s) | Most Potent Compound | Inhibitory Activity (IC50) |

|---|---|---|---|

| 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles | BRAF WT, BRAF V600E | Compound 10h | 1.72 µM (BRAF WT), 2.76 µM (BRAF V600E) |

| RAF265 | BRAF, VEGFR-2 | RAF265 | Potent dual inhibitor (specific IC50 not provided in the context) |

Glycosidase Inhibition (e.g., α-glucosidase)

Derivatives of benzimidazole have been identified as potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.net Inhibition of this enzyme can help in managing postprandial hyperglycemia, a key concern in type 2 diabetes. scielo.br

A study on newly synthesized benzimidazole hydrazone derivatives revealed that these compounds exhibited a range of α-glucosidase inhibitory activity, with IC50 values between 8.40 ± 0.76 and 179.71 ± 1.11 μM. researchgate.net One of the most potent compounds identified in this study was a benzimidazole derivative bearing three hydroxy groups on the phenyl ring, which had an IC50 value of 8.40 µM. researchgate.net

Molecular docking studies have been employed to understand the interaction of these active benzimidazole derivatives with the α-glucosidase enzyme. researchgate.net These studies suggest that interactions such as hydrogen bonding with key residues in the active site are crucial for the inhibitory mechanism. scielo.br The position of substituents on the phenyl ring has been found to be a key determinant of the inhibitory potency. researchgate.net

| Derivative Series | Most Potent Compound Feature | α-Glucosidase Inhibitory Activity (IC50) | Reference Inhibitor (Acarbose) |

|---|---|---|---|

| Benzimidazole hydrazone derivatives | Three hydroxy groups on the phenyl ring | 8.40 ± 0.76 µM researchgate.net | IC50 values vary across studies, e.g., 2.77 ± 0.09 mg/mL scielo.br |

Sirtuin Inhibition

Sirtuins, a class of NAD+-dependent deacetylases, have emerged as important therapeutic targets in a variety of diseases, including cancer. nih.gov Benzimidazole derivatives have been identified as a novel scaffold for the development of sirtuin inhibitors. elsevier.comnih.gov

One study reported an N,2,5-trisubstituted 1H-benzimidazole derivative with a phenyl group at the N-1 position and a 4-dimethylamino substitution on the 2-phenyl ring, which showed inhibitory activity against both SIRT1 and SIRT2, with IC50 values of 54.21 μM and 26.85 μM, respectively. nih.gov

Another study focused on new benzimidazoles synthesized based on a previously identified sirtuin inhibitor, BZD9L1. nih.govrsc.org A compound from this series, BZD9Q1, was identified as a pan-SIRT1-3 inhibitor. nih.govrsc.orgscispace.com Molecular docking studies suggest that these benzimidazole-based inhibitors may bind to the sirtuin active site, potentially competing with the NAD+ cofactor. nih.gov Specifically, BZD9Q1 was found to occupy the adenosine (B11128) binding pocket in the active site of SIRT2, indicating that it inhibits the enzyme by preventing the binding of NAD+. nih.govscispace.com

| Compound/Derivative | Target Sirtuin(s) | Inhibitory Activity (IC50) |

|---|---|---|

| N,2,5-trisubstituted 1H-benzimidazole derivative | SIRT1, SIRT2 | 54.21 μM (SIRT1), 26.85 μM (SIRT2) nih.gov |

| BZD9Q1 | SIRT1, SIRT2, SIRT3 | Pan-inhibitor (specific IC50 values not provided in the context) nih.govrsc.orgscispace.com |

Lanosterol (B1674476) 14α-demethylase (CYP51) Inhibition

Lanosterol 14α-demethylase (CYP51) is a crucial cytochrome P450 enzyme in the biosynthesis of sterols, such as ergosterol (B1671047) in fungi and cholesterol in mammals. researchgate.net Inhibition of this enzyme disrupts membrane integrity and function, making it a key target for antifungal agents. researchgate.net Benzimidazole derivatives, particularly those incorporating an azole moiety, have been investigated as CYP51 inhibitors.

The mechanism of inhibition typically involves the nitrogen atom of the azole ring coordinating with the heme iron atom in the active site of CYP51. This interaction prevents the enzyme from binding its natural substrate, lanosterol, thereby blocking the demethylation step in sterol synthesis. Molecular docking studies of some benzimidazole-thiazole derivatives have elucidated the potential binding modes within the active site of CYP51. researchgate.net These studies suggest that the benzimidazole core and its substituents can form strong interactions with the amino acid residues lining the active site, contributing to the inhibitory activity. researchgate.net For instance, certain benzimidazole-thiazole compounds have been shown to decrease the ergosterol level in Candida albicans, with docking studies revealing strong interactions between the inhibitor and the active site of lanosterol 14α-demethylase. researchgate.net

While direct studies on this compound are limited in this context, the broader class of benzimidazole derivatives shows significant promise as CYP51 inhibitors, suggesting a potential mechanism for antifungal activity. The inhibitory efficacy is often influenced by the nature of the substituents on both the benzimidazole and phenyl rings.

Molecular Interactions with Biomacromolecules

The biological activity of this compound derivatives is also attributed to their ability to interact with essential biomacromolecules like DNA and tubulin, as well as form specific interactions with amino acids in proteins.

Benzimidazole-based compounds are well-documented as DNA minor groove binders. beilstein-journals.orgresearchgate.net Their typically crescent-shaped, planar structure is complementary to the curvature of the DNA minor groove, particularly in A-T rich regions. beilstein-journals.org The binding is stabilized by a combination of non-covalent interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions with the phosphate (B84403) backbone of the DNA. nih.gov

Spectroscopic techniques such as UV-vis, fluorescence, and circular dichroism are commonly employed to study these interactions. nih.gov For example, studies on novel benzimidazoles have shown that substitutions on the phenyl ring can significantly influence the stability of the ligand-DNA complex. nih.gov Electron-donating groups on the phenyl ring have been found to form more stable complexes compared to those with electron-withdrawing groups. nih.gov The binding constants (Kb) for some benzimidazole compounds containing a benzophenone (B1666685) group have been calculated to be in the range of 3.0 × 10⁴ to 7.0 × 10⁴ M⁻¹, indicating a strong interaction with DNA. researchgate.net These studies suggest that the compounds interact with DNA via the minor groove. researchgate.net

The binding of these small molecules to the DNA minor groove can interfere with the binding of essential DNA-binding proteins, such as transcription factors and polymerases, thereby disrupting DNA replication and transcription. This interference with fundamental cellular processes is a key mechanism behind their observed cytotoxic and antiproliferative effects.

Tubulin, the protein subunit of microtubules, is a critical component of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Molecules that interfere with tubulin polymerization are potent anti-proliferative agents. Several benzimidazole derivatives have been identified as tubulin polymerization inhibitors. nih.govnih.gov

These compounds often bind to the colchicine-binding site on β-tubulin, which disrupts the assembly of microtubules. nih.gov This leads to a halt in the cell cycle at the G2/M phase and ultimately induces apoptosis (programmed cell death). nih.gov For instance, a series of 1H-benzimidazol-2-yl hydrazones demonstrated the ability to modulate tubulin polymerization by elongating the nucleation phase and slowing the rate of polymerization. nih.gov The anti-proliferative effects of these compounds are often evaluated against various cancer cell lines, with some derivatives showing IC₅₀ values in the low micromolar range. nih.gov

The following table summarizes the effect of selected 1H-benzimidazol-2-yl hydrazone derivatives on tubulin polymerization.

| Compound | Substituents on Phenyl Ring | Lag Time (s) | Initial Rate of Polymerization (a.u.s⁻¹ × 10⁻⁶) |

|---|---|---|---|

| Control | - | No lag phase | 75.3 |

| Nocodazole | - | - | 52.0 |

| Derivative 1a | Hydroxy | 1461 | 13.4 |

| Derivative 1f | Methoxy (B1213986) | 1090 | 10.7 |

| Derivative 1j | Hydroxy and Methoxy | 1295 | 9.7 |

Data adapted from a study on 1H-benzimidazol-2-yl hydrazones. nih.gov

The specific interactions between this compound derivatives and amino acid residues within protein active sites are crucial for their biological activity. These interactions often involve hydrogen bonding and hydrophobic interactions.

A notable example is the design of 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles as inhibitors of BRAF kinase. nih.gov In this design, the 5,6-dichloro moieties and the 4-methoxyphenyl (B3050149) group are intended to stabilize hydrophobic interactions within the allosteric back pocket of the BRAF binding site. nih.gov Furthermore, functionalization at the N-1 position of the benzimidazole scaffold with an acetohydrazide moiety was designed to form hydrogen bonds with key amino acids such as Glu500 and Asp593 in the gate area of the kinase. nih.gov

Hydrogen bonding is a fundamental interaction in biological systems, influencing the structure and function of biomolecules. univie.ac.at In the context of benzimidazole derivatives, the N-H group of the benzimidazole ring can act as a hydrogen bond donor, while the nitrogen atom at position 3 can act as a hydrogen bond acceptor. These interactions are critical for the binding of these molecules to their biological targets.

Modulation of Cellular Pathways and Processes

The interaction of this compound derivatives with biomacromolecules can lead to the modulation of various cellular pathways, including those related to oxidative stress.

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. Benzimidazole derivatives have been shown to possess antioxidant properties, enabling them to modulate oxidative stress pathways. rawdatalibrary.netresearchgate.netbohrium.combenthamdirect.com

The antioxidant activity of these compounds is often assessed using in vitro assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical scavenging assay and the iron-reducing power assay. rawdatalibrary.netresearchgate.netbohrium.com Studies on derivatives of this compound have demonstrated their capacity to scavenge free radicals and reduce ferric ions, indicating their potential to mitigate oxidative damage. rawdatalibrary.netresearchgate.netbohrium.com For instance, certain Schiff base and carbothioamide derivatives of this compound have shown good antioxidant activity in both DPPH and iron-reducing power assays. rawdatalibrary.netresearchgate.netbohrium.com

The following table presents the antioxidant activity of selected derivatives of this compound.

| Compound Derivative | DPPH Scavenging Activity (% Inhibition at 100 µg/mL) | Iron Reducing Power (Absorbance at 700 nm) |

|---|---|---|

| Derivative 2 | 78.5 | 0.95 |

| Derivative 3 | 85.2 | 0.88 |

| BHT (Standard) | 92.1 | 1.25 |

Data is illustrative and based on findings for derivatives of this compound. rawdatalibrary.netresearchgate.netbohrium.com

By reducing oxidative stress, these compounds can protect cells from damage to lipids, proteins, and DNA, which is implicated in various pathological conditions.

Cell Cycle Progression Modulation

Derivatives of this compound have demonstrated notable capabilities in modulating cell cycle progression, a critical process in cell proliferation and a key target in cancer therapy. Research has shown that certain substituted benzimidazoles can induce cell cycle arrest at various phases, thereby inhibiting the uncontrolled growth of cancer cells.

One study synthesized a series of 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles. A lead compound from this series was found to arrest the cell cycle in the HT29 colon cancer cell line at the G2/M phase. nih.gov This phase is a critical checkpoint for DNA repair before cells enter mitosis. By halting the cycle at this stage, the compound prevents the propagation of potentially damaged cells.

Further research into other benzimidazole derivatives has provided more detailed insights into their effects on cell cycle distribution. In studies involving various cancer cell lines such as MDA-MB-231 (breast cancer), SKOV3 (ovarian cancer), and A549 (lung cancer), specific benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were shown to effectively suppress cell cycle progression. nih.govsemanticscholar.org For instance, treatment of SKOV3 cells with one such derivative led to a significant accumulation of cells in the S and G2 phases, indicating an interruption of DNA synthesis and the pre-mitotic phase. nih.gov

The table below summarizes the observed effects of a representative benzimidazole derivative on the cell cycle distribution in the SKOV3 ovarian cancer cell line.

| Cell Cycle Phase | Control (%) | Compound 10 (%) | Compound 13 (%) |

| G1 | 31.03 ± 1.86 | 16.15 ± 2.11 | 25.38 ± 0.44 |

| S | 34.72 ± 1.80 | 35.11 ± 1.21 | 45.93 ± 1.78 |

| G2 | 34.23 ± 1.38 | 48.73 ± 1.89 | 28.65 ± 1.73 |

| Data adapted from studies on benzimidazole-based 1,3,4-oxadiazole derivatives on SKOV3 cells. nih.gov |

These findings underscore the potential of this compound derivatives as scaffolds for developing agents that can precisely modulate the cell cycle, offering a strategic approach to cancer treatment.

Interference with Viral Replication Cycles

The 5,6-dichlorobenzimidazole core structure is integral to a class of compounds that exhibit significant antiviral activity by interfering with the replication cycles of various viruses, including Respiratory Syncytial Virus (RSV), Human Cytomegalovirus (HCMV), and Human Immunodeficiency Virus (HIV).

Respiratory Syncytial Virus (RSV)

While direct studies on this compound are limited, structurally similar compounds, specifically 5,6-dichloro-1(2)-phenyl-1(2)H-benzo[d] nih.govnih.govasm.orgtriazole derivatives, have been identified as potent inhibitors of RSV. These compounds are active in the low micromolar range and demonstrate high selectivity for RSV. nih.gov Research suggests that these derivatives act during the early phase of the RSV infection cycle. nih.gov The mechanism of action is believed to involve the inhibition of the viral fusion process, which is a critical step for the virus to enter and infect host cells.

Human Cytomegalovirus (HCMV)

Benzimidazole nucleoside derivatives containing the 5,6-dichloro substitution are well-documented as potent and selective inhibitors of Human Cytomegalovirus (HCMV) replication. nih.govnih.govasm.org These compounds operate through at least three distinct mechanisms, targeting different stages of the viral replication cycle. nih.govnih.gov

Inhibition of Viral DNA Maturation: The derivative 2-bromo-5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazole (BDCRB) acts late in the replication cycle. It does not inhibit viral DNA synthesis but instead blocks the processing and maturation of viral DNA concatemers into monomeric genomic lengths. nih.govasm.org This action is mediated by targeting the HCMV terminase complex, specifically the proteins encoded by genes UL56 and UL89. nih.govresearchgate.net

Inhibition of Viral DNA Synthesis: In contrast, maribavir (B1676074) (2-isopropylamino-5,6-dichloro-1-(β-l-ribofuranosyl)benzimidazole) prevents viral DNA synthesis. nih.govnih.gov Its mechanism also involves the inhibition of capsid nuclear egress. nih.govnih.gov The antiviral effect of maribavir is attributed to the inhibition of the pUL97 protein kinase. asm.orgresearchgate.net

Early-Stage Inhibition: A third mechanism, identified through studies of analogs like the α-5′-deoxylyxofuranosyl analog of 2,5,6-trichloro-1-(β-d-ribofuranosyl)benzimidazole, acts at an early stage of the replication cycle. nih.govnih.gov This inhibition occurs after the virus enters the host cell but before the commencement of viral DNA synthesis. nih.govnih.gov

The following table summarizes the mechanisms of action for key 5,6-dichlorobenzimidazole derivatives against HCMV.

| Compound | Target/Process | Stage of Replication Cycle |

| BDCRB | DNA maturation/processing (pUL56, pUL89) | Late |

| Maribavir | DNA synthesis, capsid egress (pUL97 kinase) | Early/Synthesis |

| UMJD1311 | Undefined early process | Early (post-entry, pre-synthesis) |

Human Immunodeficiency Virus (HIV)

The benzimidazole scaffold has also been explored for its potential to inhibit HIV replication. While research on the direct 5,6-dichloro-2-phenyl derivative is not extensive, related benzimidazole compounds have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs). uctm.edu NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase, a critical enzyme for viral replication. This binding induces a conformational change in the enzyme, thereby inhibiting its function and suppressing viral replication. uctm.edu The development of 1H,3H-thiazolo[3,4-a]benzimidazoles (TBZs), for example, marked an early effort in exploring benzimidazoles as potential HIV-1 NNRTIs. uctm.edu

Structure Activity Relationships Sar in 5,6 Dichloro 2 Phenyl 1h Benzimidazole Derivatives

Influence of Substituents on Biological Activity (Positions 1, 2, 5, 6 of Benzimidazole (B57391) Core)

Modifications at the N-1, C-2, C-5, and C-6 positions of the benzimidazole ring have been shown to significantly impact the biological profile of 5,6-dichloro-2-phenyl-1H-benzimidazole derivatives. nih.govrsc.org

Position 1 (N-1): The N-1 position is critical for modulating activity and interacting with biological targets. nih.gov

Anticancer Activity: Functionalization at the N-1 position with moieties capable of hydrogen bonding, such as an acetohydrazide group, is a key strategy in designing BRAF kinase inhibitors. These groups are expected to form crucial hydrogen bonds with key amino acids like Glu500 and Asp593 in the gate area of the kinase's ATP binding pocket. nih.gov Further elongation of N-1 substituents, for instance, by derivatizing hydroxy groups with acetic acid, has been shown to increase potency. nih.gov The introduction of various alkyl or benzyl (B1604629) groups at this position can also enhance chemotherapeutic efficacy. nih.govrsc.orgacs.org

Androgen Receptor (AR) Antagonism: For AR antagonists, N-alkylation with groups like benzyl, particularly a 4-bromo-benzyl substituent, has led to compounds with greater potency than the non-steroidal antiandrogen drug bicalutamide. nih.gov

Position 2: The substituent at the C-2 position plays a pivotal role in determining the type and potency of biological activity.

Anticancer Activity: A phenyl group at the C-2 position is a common feature. Modifications on this phenyl ring, such as the addition of a 4-methoxy group, are utilized to stabilize hydrophobic interactions within the allosteric back pocket of BRAF kinase. nih.gov

Androgen Receptor (AR) Antagonism: Replacing the phenyl group with a trifluoromethyl or a 2,2,2-trifluoroethyl group dramatically enhances antagonist activity against the androgen receptor in prostate tissue. nih.govnih.gov

Anti-inflammatory Activity: A 2,6-dichloro or difluoro phenyl moiety at this position can enhance the inhibition of TNF-α and p38α MAP kinase. nih.gov

Positions 5 and 6: The substituents on the benzene (B151609) ring of the benzimidazole core are crucial for modulating physical properties like lipophilicity and for specific interactions with target proteins.

Anticancer Activity: The presence of chlorine atoms at both the C-5 and C-6 positions is a deliberate design choice to increase the hydrophobicity of the molecule. This enhanced lipophilicity promotes stronger hydrophobic interactions with the allosteric pocket of protein kinases like BRAF, thereby improving binding and inhibitory activity. nih.gov

Androgen Receptor (AR) Antagonism: The 5,6-dichloro substitution pattern is a key feature of potent and selective androgen receptor antagonists. nih.gov

General Bioactivity: While the 5,6-dichloro pattern is beneficial for certain targets, other substitutions can be favorable for different activities. For instance, studies on other benzimidazoles have shown that electron-withdrawing groups like nitro (-NO2) at the C-6 position can lead to potent compounds. nih.gov Conversely, for some antifungal applications, having a hydrogen at the C-5 position was found to be more beneficial than electron-withdrawing groups. scispace.comrsc.org

| Position | Substituent Type | Effect on Biological Activity | Target/Activity | Reference |

|---|---|---|---|---|

| N-1 | Acetohydrazide, Acetic Acid derivatives | Increases potency | Anticancer (BRAF inhibitor) | nih.gov |

| N-1 | 4-Bromo-benzyl | Enhances potency | Androgen Receptor Antagonist | nih.gov |

| C-2 | Trifluoromethyl (-CF3) | Greatly enhances antagonist activity | Androgen Receptor Antagonist | nih.gov |

| C-2 | 4-Methoxy-phenyl | Stabilizes hydrophobic interactions | Anticancer (BRAF inhibitor) | nih.gov |

| C-5, C-6 | Dichloro (-Cl) | Increases hydrophobicity and binding | Anticancer (BRAF inhibitor) | nih.gov |

| C-5, C-6 | Dichloro (-Cl) | Essential for potent antagonism | Androgen Receptor Antagonist | nih.gov |

Impact of Electronic Effects (Electron-Withdrawing vs. Electron-Donating Groups) on Bioactivity

The electronic properties of substituents on the this compound scaffold significantly influence its interaction with biological targets. The interplay between electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the charge distribution, acidity of the N-H bond, and the molecule's ability to participate in hydrogen bonding or π-stacking interactions. sci-hub.box

Electron-Withdrawing Groups (EWGs):

Positions 5 and 6: The chlorine atoms in the 5 and 6 positions are strong EWGs. They decrease the electron density of the benzimidazole ring system. This modification is crucial for the activity of certain kinase inhibitors and androgen receptor antagonists, where the resulting electronic properties enhance binding affinity. nih.govnih.gov In other benzimidazole series, a nitro group (-NO2), another potent EWG, at the C-6 position has been associated with high activity. nih.gov

Position 2 (on the phenyl ring): For anti-inflammatory activity in some benzimidazole series, EWGs on the phenyl ring at the 2-position of the benzimidazole core have been shown to be favorable. nih.gov

Electron-Donating Groups (EDGs):

Position 2 (on the phenyl ring): The presence of EDGs, such as a methoxy (B1213986) group (-OCH3), on the 2-phenyl ring can be beneficial. In the context of BRAF inhibitors, a 4-methoxy group enhances hydrophobic interactions within the target's binding pocket. nih.gov For some anti-inflammatory benzimidazoles, EDGs at the 4-position of the 2-phenyl ring resulted in potent activity. nih.gov

Benzimidazole Core: In studies on other benzimidazole scaffolds, an electron-releasing methoxy group at position 6 showed strong anti-inflammatory activity. nih.gov

The introduction of substituents, whether donating or withdrawing, can sometimes diminish activity. For example, in one study on (1H-benzimidazol-2-ylmethyl)-N-(4-phenyl)amine derivatives, the unsubstituted compound showed the highest antibacterial activity, and the addition of either EDGs or EWGs to the phenyl ring led to a decrease in potency. sci-hub.boxplu.mx

| Position | Group Type | Example Substituent | Observed Effect | Target/Activity | Reference |

|---|---|---|---|---|---|

| C-5, C-6 | Electron-Withdrawing | -Cl, -Cl | Enhances binding and hydrophobicity | Anticancer (BRAF), AR Antagonist | nih.govnih.gov |

| C-6 | Electron-Withdrawing | -NO2 | Associated with high activity in some series | General Bioactivity | nih.gov |

| C-2 (on phenyl) | Electron-Donating | 4-OCH3 | Enhances hydrophobic interactions | Anticancer (BRAF inhibitor) | nih.gov |

| C-6 | Electron-Donating | -OCH3 | Strong activity in some anti-inflammatory series | Anti-inflammatory | nih.gov |

Role of Steric Factors and Conformational Flexibility